molecular formula C9H14N2O B2717869 [(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine CAS No. 2416242-83-4

[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine

Cat. No.: B2717869
CAS No.: 2416242-83-4
M. Wt: 166.224
InChI Key: WTIYIUBTRQBGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine is a chemical compound with the molecular formula C9H14N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine to form the oxazole ring.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction or other suitable alkylation methods.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the opening of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine
  • 1-(3-Cyclopentyl-1,2-oxazol-4-yl)-N-methylmethanamine
  • 1-(3-Cyclohexyl-1,2-oxazol-4-yl)-N-methylmethanamine

Uniqueness

[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-5-8-6-12-11-9(8)7-3-2-4-7/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIYIUBTRQBGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CON=C1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.